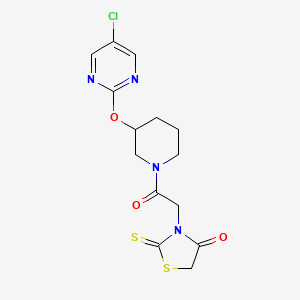

3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

3-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S2/c15-9-4-16-13(17-5-9)22-10-2-1-3-18(6-10)11(20)7-19-12(21)8-24-14(19)23/h4-5,10H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESDTVIYTCACNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CSC2=S)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one generally involves multiple steps, including the formation of the piperidinyl and thioxothiazolidinone components:

Step 1: Chloropyrimidine reacts with piperidine under suitable conditions to form the piperidin-1-yl intermediate.

Step 2: The intermediate undergoes a condensation reaction with 2-oxoethyl-2-thioxothiazolidin-4-one, forming the final product.

Industrial Production Methods: Industrial-scale synthesis requires optimization of reaction conditions, including temperature, solvent selection, and purification techniques, to maximize yield and purity. Typical methods might involve solvent-based extractions and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: The thioxothiazolidinone moiety may undergo oxidative transformations.

Reduction: Reduction reactions can affect the oxoethyl group.

Substitution: The chloropyrimidine ring is likely reactive to nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in a polar solvent.

Major Products Formed:

Oxidation products: Oxidized derivatives of the thioxothiazolidinone ring.

Reduction products: Reduced forms of the oxoethyl group.

Substitution products: Modified pyrimidine ring with substituted nucleophiles.

Scientific Research Applications

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. This inhibition could enhance the effectiveness of existing cancer therapies by reversing immune suppression associated with tumors .

- Antimicrobial Properties : The thiazolidinone ring is known for its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

Drug Development

The interaction of this compound with specific biological targets makes it a candidate for drug development:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like IDO could be beneficial in treating diseases characterized by immune dysregulation, such as cancer and chronic infections .

- Receptor Modulation : Its structural characteristics suggest potential interactions with various receptors, which may influence signaling pathways relevant to numerous physiological processes .

Case Studies and Research Findings

Industrial Applications

In addition to its medicinal uses, this compound may have industrial applications:

- Chemical Synthesis : Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules. This versatility can be exploited in the development of new materials or catalysts .

- Pharmaceutical Manufacturing : The compound's properties may facilitate the production of pharmaceuticals through optimized synthetic routes, potentially improving yield and reducing costs .

Mechanism of Action

The compound's mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, resulting in the modulation of biological pathways. The precise interactions and pathways can vary depending on the specific biological context and target.

Comparison with Similar Compounds

3-(2-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

3-(2-(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one

Uniqueness: What sets 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one apart is the specific chloropyrimidine moiety, which can influence its binding affinity and specificity toward biological targets, potentially leading to unique biological effects and applications.

Biological Activity

The compound 3-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin core, substituted with a piperidine ring and a chloropyrimidine moiety. The structural formula can be represented as follows:

Key Structural Components:

- Thioxothiazolidin : Known for its role in various biological activities.

- Piperidine : Contributes to the compound's interaction with biological targets.

- Chloropyrimidine : Enhances the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyrimidine moiety is known to bind effectively to nucleotide-binding sites, while the piperidine component enhances affinity and specificity towards target proteins. The thioxothiazolidin structure may also facilitate interactions that modulate various biochemical pathways, including those involved in cancer cell proliferation and inflammation .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis and cell cycle arrest at specific phases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Activity : Some studies indicate that compounds related to thioxothiazolidins possess antibacterial properties against various strains, which could be beneficial in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of several derivatives based on the thioxothiazolidin framework against MCF-7 and HepG2 cell lines. The results demonstrated that certain derivatives had IC50 values as low as 0.28 µg/mL, indicating potent anticancer activity through mechanisms involving apoptosis .

Case Study 2: Mechanistic Insights

In another investigation, the interaction of the compound with specific enzymes was analyzed using molecular docking studies. These studies revealed that the compound binds effectively to active sites of target enzymes, influencing their activity and potentially leading to therapeutic effects in cancer treatment .

Data Table: Summary of Biological Activities

| Biological Activity | Target Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 | Apoptosis induction |

| Anticancer | HepG2 | 0.32 | Cell cycle arrest |

| Anti-inflammatory | - | N/A | Reduction of cytokines |

| Antimicrobial | Various strains | N/A | Inhibition of bacterial growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.